molecular formula C20H14O3 B12693105 Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- CAS No. 64912-50-1

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)-

Cat. No.: B12693105
CAS No.: 64912-50-1
M. Wt: 302.3 g/mol
InChI Key: DQEPMTIXHXSFOR-YSTOQKLRSA-N
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Description

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is a complex polycyclic aromatic hydrocarbon derivative. This compound is known for its intricate structure, which includes multiple fused aromatic rings and an oxirene moiety. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- typically involves the oxidation of benzo(a)pyrene. The process includes several steps:

    Oxidation: Benzo(a)pyrene is oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to form benzo(a)pyrene-7,8-dihydrodiol.

    Epoxidation: The dihydrodiol is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirene moiety.

    Hydrolysis: The resulting epoxide is hydrolyzed under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its complex structure and limited commercial applications. the synthetic routes mentioned above can be scaled up for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its dihydrodiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Quinones, hydroxy derivatives.

    Reduction Products: Dihydrodiols, reduced aromatic compounds.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with DNA and proteins, contributing to the understanding of mutagenesis and carcinogenesis.

    Medicine: Studied for its potential role in cancer development and as a biomarker for exposure to environmental pollutants.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The compound exerts its effects primarily through interactions with DNA. The oxirene moiety can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The compound also interacts with various enzymes involved in detoxification and metabolic pathways, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    Benzo(a)pyrene-7,8-dihydrodiol: An intermediate in the synthesis of the target compound.

    Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar biological activity.

Uniqueness

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is unique due to its specific structure, which includes both diol and oxirene functionalities. This combination of features contributes to its distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

64912-50-1

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

(3S,5R,6R,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18-,19+,20-/m1/s1

InChI Key

DQEPMTIXHXSFOR-YSTOQKLRSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Origin of Product

United States

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